molecular formula C10H10BrNO3 B1401297 5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid CAS No. 1415898-37-1

5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid

Cat. No. B1401297
M. Wt: 272.09 g/mol
InChI Key: QPEGUWFJPMYQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid (BCP) is a pyridine derivative with the molecular formula C10H10BrNO3 and a molecular weight of 272.09 g/mol . It has gained interest in scientific research for its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid is involved in various synthetic processes. For instance, the preparation of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives involves aminolysis of corresponding 2-bromo derivatives (Elliott, O'hanlon, & Rogers, 1987).
  • This compound also plays a role in the efficient synthesis of certain pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of the structure of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Applications in Crystallography and Structural Analysis

  • The compound is also significant in crystallography and structural analysis. For example, the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were studied, which helps in understanding the molecular structure and properties of such compounds (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Role in the Synthesis of Nucleosides and Antiviral Agents

properties

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-3-4-8(10(13)14)12-9(7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGUWFJPMYQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid

Synthesis routes and methods

Procedure details

Sodium hydride (4.83 g, 0.12 mol) was added into cyclopropanemethanol (CAN 2516-33-8, 30 g) at 0° C. and the mixture was stirred at 0° C. for 1 h. Then to the mixture was added methyl 5-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester (3 g, 12.75 mmol). The obtained solution was heated to 90° C. for 2 h. Then the mixture was evaporated to dryness, the residue was dissolved in 40 mL of water, and adjusted to pH=4 with hydrochloric acid (3 N), and extracted with ethyl acetate (3×30 mL). The combined organic layer was washed with water (2×30 mL) and brine (2×50 mL) then evaporated to dryness to obtain the product as a white solid (2.5 g, 76.7%); MS (EI): m/e=272.0 [MH+].
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
methyl 5-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
76.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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